molecular formula C17H17Cl2N3O2 B2581773 2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide CAS No. 1207038-54-7

2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide

Numéro de catalogue B2581773
Numéro CAS: 1207038-54-7
Poids moléculaire: 366.24
Clé InChI: OFXWQDMSTSOPGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is often used in the synthesis of similar compounds . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .

Mécanisme D'action

2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide's mechanism of action involves the inhibition of pyruvate dehydrogenase kinase, an enzyme that regulates the activity of pyruvate dehydrogenase, a key enzyme in cellular metabolism. By inhibiting this enzyme, this compound can shift cellular metabolism from glycolysis to oxidative phosphorylation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and decrease tumor size in animal models. Additionally, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide in lab experiments is its ability to selectively target cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound is a small molecule that can penetrate the blood-brain barrier, making it a potential treatment for brain tumors. However, one limitation of using this compound in lab experiments is that it has not yet been approved for clinical use, meaning that further research is needed to determine its safety and efficacy in humans.

Orientations Futures

There are a number of future directions for research on 2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide. One area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential as a treatment for a range of diseases beyond cancer and neurodegenerative diseases. Finally, research is needed to determine the optimal dosing and administration of this compound for different disease states.

Méthodes De Synthèse

2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide can be synthesized through a multistep process starting with the reaction of 3,4-dichloroaniline with phosgene to produce 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with N,N-dimethylacetamide to form this compound.

Applications De Recherche Scientifique

2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide has been studied extensively in preclinical models for its potential as a cancer treatment. It has been shown to selectively target cancer cells by inhibiting the activity of pyruvate dehydrogenase kinase, leading to a shift in cellular metabolism from glycolysis to oxidative phosphorylation. This shift in metabolism can lead to apoptosis, or programmed cell death, in cancer cells.

Propriétés

IUPAC Name

2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c1-22(2)16(23)9-11-3-5-12(6-4-11)20-17(24)21-13-7-8-14(18)15(19)10-13/h3-8,10H,9H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXWQDMSTSOPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.